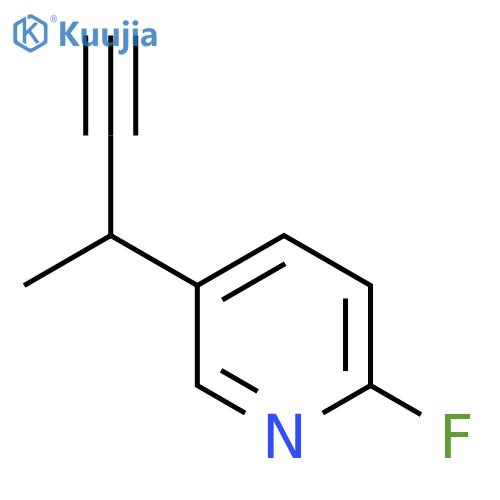Cas no 2229260-00-6 (5-(but-3-yn-2-yl)-2-fluoropyridine)

2229260-00-6 structure
商品名:5-(but-3-yn-2-yl)-2-fluoropyridine
5-(but-3-yn-2-yl)-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 5-(but-3-yn-2-yl)-2-fluoropyridine
- EN300-1796173
- 2229260-00-6
-
- インチ: 1S/C9H8FN/c1-3-7(2)8-4-5-9(10)11-6-8/h1,4-7H,2H3
- InChIKey: UJHUKTLLPJCYSQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=N1)C(C#C)C
計算された属性
- せいみつぶんしりょう: 149.064077422g/mol
- どういたいしつりょう: 149.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
5-(but-3-yn-2-yl)-2-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796173-0.25g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1796173-0.5g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1796173-10.0g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1796173-10g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 10g |
$6697.0 | 2023-09-19 | ||
| Enamine | EN300-1796173-1.0g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1796173-1g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1796173-0.05g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1796173-0.1g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1796173-2.5g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1796173-5.0g |
5-(but-3-yn-2-yl)-2-fluoropyridine |
2229260-00-6 | 5g |
$4517.0 | 2023-06-02 |
5-(but-3-yn-2-yl)-2-fluoropyridine 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
2229260-00-6 (5-(but-3-yn-2-yl)-2-fluoropyridine) 関連製品
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
